In Silico Predicted Physicochemical Properties vs. 1-Methyl Pyrazole Analog
The target compound exhibits distinct in silico physicochemical properties compared to its closest commercially available analog, 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1803601-31-1). The N-ethyl substitution in the target compound increases lipophilicity (AlogP) relative to the N-methyl analog, while maintaining a comparable polar surface area (PSA) [1] [2]. This difference in lipophilicity is predicted to influence membrane permeability and metabolic stability, which are critical parameters in lead optimization and procurement decisions for building block selection [3].
| Evidence Dimension | In silico physicochemical property (AlogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 |
| Comparator Or Baseline | 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1803601-31-1): AlogP = ~0.93 (estimated by fragment contribution) |
| Quantified Difference | AlogP increased by ~0.36 log units (approximately 2.3-fold increase in octanol-water partition coefficient) |
| Conditions | In silico calculation using Ghose-Crippen method (PubChem data) |
Why This Matters
Higher AlogP may enhance membrane permeability but could also reduce aqueous solubility, impacting formulation and bioavailability profiles, thus requiring distinct optimization strategies.
- [1] 2-(Benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, PubChem (via AKSci), Compound CID 119031594, AlogP value. View Source
- [2] 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, PubChem (via AKSci), Compound CID 119031594 (related record). View Source
- [3] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
